Lipophilicity: N-Cyclopropyl vs. Parent
The introduction of the N-cyclopropyl group markedly increases the computed lipophilicity of the piperidinone scaffold. The target compound exhibits an XLogP3 of -0.3, whereas the parent N-H compound, 4-hydroxypiperidin-2-one, has an XLogP3 of -1.0 [1]. This shift of +0.7 log units is directly attributable to the cyclopropyl moiety [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 4-hydroxypiperidin-2-one (CAS 476014-76-3): -1.0 |
| Quantified Difference | +0.7 log units higher for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 for target; release 2025.09.15 for comparator) |
Why This Matters
A higher XLogP3 is correlated with improved membrane permeability, which can be a decisive factor in cell-based assay performance and in vivo bioavailability.
- [1] PubChem. 1-Cyclopropyl-4-hydroxypiperidin-2-one (CID 117013969) and 4-hydroxypiperidin-2-one (CID 11251988). National Center for Biotechnology Information. View Source
